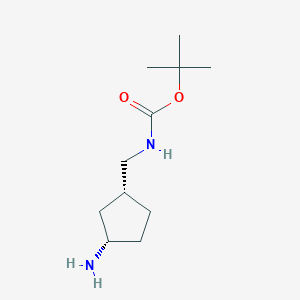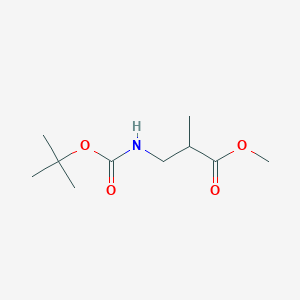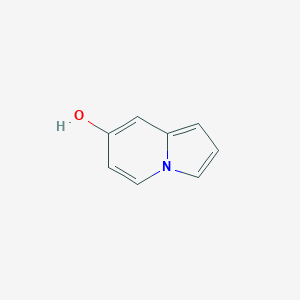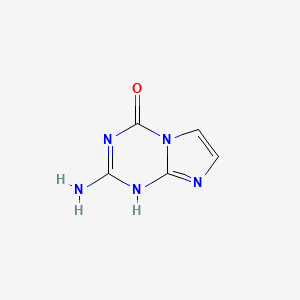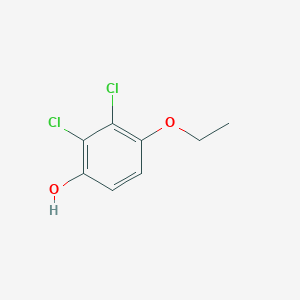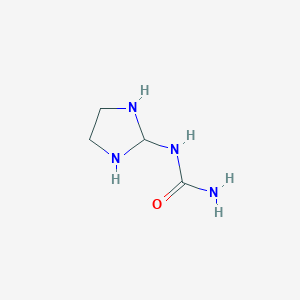
2,5-Diazolidinylurea
Übersicht
Beschreibung
2,5-Diazolidinylurea is a useful research compound. Its molecular formula is C4H10N4O and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
2,5-Diazolidinylurea, also known as Diaziquone or AZQ, has been evaluated for its efficacy in treating recurrent primary brain tumors. Schold et al. (1984) found that AZQ led to clinical and radiographic improvement in some patients, indicating its potential as an antitumor agent (Schold, Friedman, Bjornsson, & Falletta, 1984). Additionally, Curt et al. (1983) reported limited tumor size reduction and disease stabilization in patients with high-grade gliomas treated with AZQ, highlighting its effectiveness in this patient group (Curt, Kelley, Kufta, Smith, Kornblith, Young, & Collins, 1983).
DNA Damage and Repair
King et al. (1984) studied the effects of AZQ on DNA in Chinese hamster ovary cells. They found that AZQ induced DNA strand breaks and cross-links, suggesting its role in damaging cancer cell DNA (King, Hittelman, & Loo, 1984).
Anticonvulsant Properties
Yadav et al. (2015) explored the anticonvulsant effects of a synthesized compound, DHPM-5, which may contain structural elements similar to this compound. Their findings in animal models suggest potential anticonvulsant properties related to the compound's chemical structure (Yadav, Upadhyay, Panjwani, & Sachan, 2015).
Contact Sensitivity Studies
Perret and Happle (1989) studied Diazolidinylurea (DU; Germall II) as a broad-spectrum preservative and its sensitization in patients with eczemas of allergic origin. They concluded that DU could cause sensitization, indicating its impact on skin health (Perret & Happle, 1989).
Anticonvulsant Effects Against Nerve Agents
Shih, Duniho, and McDonough (2003) evaluated the efficacy of various anticonvulsants, including diazepam, against seizures induced by nerve agents. Their study provides insights into the broader context of anticonvulsant research, relevant to compounds like this compound (Shih, Duniho, & McDonough, 2003).
Eigenschaften
IUPAC Name |
imidazolidin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKGKCVJCJKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B7809763.png)
